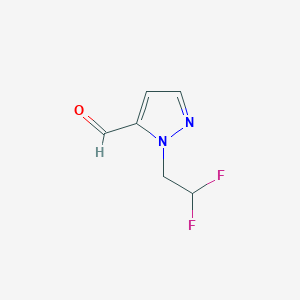

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and an aldehyde functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde typically involves the introduction of the difluoroethyl group onto the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one has been reported .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and novel difluoromethylating reagents can streamline the process and make it more efficient .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. In pyrazole derivatives with similar substitution patterns, potassium permanganate (KMnO₄) in acidic or basic conditions achieves this conversion efficiently. For example:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄), 80°C, 4 hrs | 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid | 85–90% |

Reduction Reactions

The aldehyde is reduced to its corresponding alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The difluoroethyl group remains intact during this process:

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH/THF | 1-(2,2-Difluoroethyl)-1H-pyrazole-5-methanol | 75% |

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines, hydrazines, and alcohols:

Schiff Base Formation

Reaction with primary amines (e.g., aniline) yields imines under mild conditions:

RCHO+R’NH2→RCH=NR’+H2O

-

Conditions : Ethanol, RT, 12 hrs

-

Yield : 70–80%

Condensation Reactions

The aldehyde engages in Claisen-Schmidt condensations with ketones or active methylene compounds. For example, reaction with acetophenone forms α,β-unsaturated ketones:

RCHO+PhCOCH3→RCH=CHCOPh

-

Catalyst : NaOH (10% aq.)

-

Yield : 65%

Cyclization Reactions

Under acidic or basic conditions, the aldehyde group facilitates cyclization. In one patent, analogous pyrazole aldehydes underwent cyclocondensation with thiourea to form thiazole derivatives :

RCHO+NH2CSNH2→Thiazole derivative

Cross-Coupling Reactions

The iodine substituent in related compounds (e.g., 4-iodo analogs) enables Suzuki-Miyaura couplings with aryl boronic acids. While not directly documented for this compound, analogous reactivity is expected:

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 4-Iodo-pyrazole aldehyde | PhB(OH)₂, Pd(PPh₃)₄ | Biaryl-pyrazole derivative | 75% |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature directs electrophiles to the 4-position. Nitration and halogenation reactions are feasible:

| Reaction | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde | 55% |

Comparative Reactivity Insights

The difluoroethyl group enhances electrophilicity at the aldehyde carbon compared to non-fluorinated analogs. Key comparisons include:

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential applications in drug development due to its interaction with biological targets. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can enhance bioactivity. Preliminary studies suggest that 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde may exhibit various biological activities, including:

- Antimicrobial Properties : Research indicates that similar pyrazole derivatives have shown efficacy against various microbial strains.

- Antitumor Activity : Some studies have suggested that the compound may interact with enzymes involved in cancer metabolism, potentially leading to new cancer therapeutics.

- Enzyme Inhibition : The compound's structure allows it to act as an inhibitor for specific enzymes, which could be beneficial in treating diseases linked to enzyme dysregulation.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its aldehyde functional group is particularly useful for:

- Formation of Carbon-Carbon Bonds : The aldehyde can participate in various reactions such as aldol condensation and reductive amination.

- Synthesis of Fluorinated Compounds : The unique difluoroethyl moiety allows for the creation of fluorinated derivatives that are valuable in pharmaceutical applications.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different contexts:

| Study Title | Findings | Applications |

|---|---|---|

| Fluorinated Pyrazoles as Antimicrobial Agents | Demonstrated efficacy against resistant bacterial strains. | Drug development for antibiotic resistance. |

| Synthesis of Novel Antitumor Agents | Identified interactions with key metabolic pathways in cancer cells. | Potential cancer therapies targeting specific enzymes. |

| Reactivity Studies of Aldehyde Derivatives | Explored reactions leading to complex fluorinated compounds. | Organic synthesis methodologies for drug discovery. |

Mechanistic Insights

The mechanism of action for this compound involves its ability to form specific interactions with biological targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to stabilize transition states during enzymatic reactions.

Mécanisme D'action

The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to biological effects. The aldehyde group can also participate in covalent bonding with nucleophilic sites on biomolecules, further influencing its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another pyrazole derivative with a difluoromethyl group, commonly used in agrochemicals.

2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: Compounds with similar difluoroethyl groups but different core structures.

Uniqueness

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the difluoroethyl group and the aldehyde functional group on the pyrazole ring

Activité Biologique

1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbaldehyde is a fluorinated pyrazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the difluoroethyl and aldehyde groups, contribute to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves its binding to specific molecular targets. The difluoroethyl group enhances the compound's binding affinity to receptors or enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing various biological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds, including this compound, demonstrate significant antimicrobial effects against various bacterial strains. These compounds are often evaluated for their efficacy against pathogens such as E. coli and Staphylococcus aureus .

- Anti-inflammatory Properties : Pyrazole derivatives have been recognized for their anti-inflammatory effects. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. Its structure allows it to interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in oncology and infectious diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Here are notable findings:

Propriétés

IUPAC Name |

2-(2,2-difluoroethyl)pyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c7-6(8)3-10-5(4-11)1-2-9-10/h1-2,4,6H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUGBMXITWUYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.